molecular formula C8H8O2 B1295816 2-(Hydroxymethyl)benzaldehyde CAS No. 106799-57-9

2-(Hydroxymethyl)benzaldehyde

Cat. No. B1295816
M. Wt: 136.15 g/mol
InChI Key: XVHIUKSUZLPFCP-UHFFFAOYSA-N
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Patent
US06486357B2

Procedure details

A particularly advantageous feature of the oxidative method is shape selectivity, as illustrated by the oxidation of three benzenedimethanol isomers as shown in FIG. 1 (Example 6 below). Oxidation of 1,2-benzenedimethanol resulted in very low conversion, yielding a mixture of phthalide, phthalaldehyde, and 2-(hydroxymethyl)benzaldehyde (a mono-oxidized product). Oxidation of 1,3-benzenedimethanol yielded only the mono-oxidized product 3-(hydroxymethyl)benzaldehyde. Oxidation of 1,4-benzenedimethanol yielded terephthalaldehyde. These results show that the H-K-OMS-2 catalyst gives shape selective reaction products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][O:3]1)=[O:2].C(=O)C1C(=CC=CC=1)[CH:14]=[O:15].OC[C:23]1[CH:30]=[CH:29][CH:28]=[CH:27][C:24]=1[CH:25]=[O:26]>>[C:5]1([CH2:4][OH:3])[CH:6]=[CH:7][CH:8]=[C:9]([CH2:14][OH:15])[CH:10]=1.[OH:2][CH2:1][C:28]1[CH:27]=[C:24]([CH:23]=[CH:30][CH:29]=1)[CH:25]=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C=O)=CC=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=C(C=O)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yielding

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)CO)CO
Name
Type
product
Smiles
OCC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06486357B2

Procedure details

A particularly advantageous feature of the oxidative method is shape selectivity, as illustrated by the oxidation of three benzenedimethanol isomers as shown in FIG. 1 (Example 6 below). Oxidation of 1,2-benzenedimethanol resulted in very low conversion, yielding a mixture of phthalide, phthalaldehyde, and 2-(hydroxymethyl)benzaldehyde (a mono-oxidized product). Oxidation of 1,3-benzenedimethanol yielded only the mono-oxidized product 3-(hydroxymethyl)benzaldehyde. Oxidation of 1,4-benzenedimethanol yielded terephthalaldehyde. These results show that the H-K-OMS-2 catalyst gives shape selective reaction products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][O:3]1)=[O:2].C(=O)C1C(=CC=CC=1)[CH:14]=[O:15].OC[C:23]1[CH:30]=[CH:29][CH:28]=[CH:27][C:24]=1[CH:25]=[O:26]>>[C:5]1([CH2:4][OH:3])[CH:6]=[CH:7][CH:8]=[C:9]([CH2:14][OH:15])[CH:10]=1.[OH:2][CH2:1][C:28]1[CH:27]=[C:24]([CH:23]=[CH:30][CH:29]=1)[CH:25]=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C=O)=CC=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=C(C=O)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yielding

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)CO)CO
Name
Type
product
Smiles
OCC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.